Methyl 2-(3,5-dichlorophenyl)-1,3-benzoxazole-7-carboxylate

Description

Systematic IUPAC Nomenclature

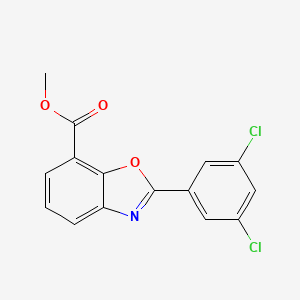

The systematic name of this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is methyl 2-(3,5-dichlorophenyl)-1,3-benzoxazole-7-carboxylate . This nomenclature reflects the compound’s core structure, which consists of a benzoxazole ring system fused to a benzene ring. The numbering of the benzoxazole moiety begins at the oxygen atom (position 1) and proceeds counterclockwise, with the nitrogen atom occupying position 3. A 3,5-dichlorophenyl substituent is attached to position 2 of the benzoxazole ring, while a methyl ester group is located at position 7 of the fused benzene ring. This precise naming convention ensures unambiguous identification of the compound’s substituent positions and functional groups.

CAS Registry and Alternative Identifiers

The Chemical Abstracts Service (CAS) Registry number for this compound is 918943-27-8 . Additional identifiers include the DSSTox Substance ID (DTXSID90844733 ) and the Wikidata entry Q82835732 . Synonyms documented in scientific literature and chemical databases include methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-7-carboxylate and This compound, which are frequently used interchangeably in synthetic and analytical contexts.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₅H₉Cl₂NO₃ , derived from its benzoxazole core (C₇H₅NO) and substituents: a 3,5-dichlorophenyl group (C₆H₃Cl₂) and a methyl ester (C₃H₃O₂). The molecular weight is 322.1 g/mol , calculated as follows:

- Carbon (12.01 × 15): 180.15 g/mol

- Hydrogen (1.01 × 9): 9.09 g/mol

- Chlorine (35.45 × 2): 70.90 g/mol

- Nitrogen (14.01 × 1): 14.01 g/mol

- Oxygen (16.00 × 3): 48.00 g/mol

This molecular weight aligns with mass spectrometry data reported in PubChem. A comparative analysis of structurally related benzoxazole derivatives is provided in Table 1.

Table 1: Molecular Formula and Weight Comparison of Benzoxazole Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₁₅H₉Cl₂NO₃ | 322.1 | 3,5-dichlorophenyl, methyl ester |

| Tafamidis (2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid) | C₁₄H₇Cl₂NO₃ | 306.98 | 3,5-dichlorophenyl, carboxylic acid |

| Compound 211 (IPPI-DB) | C₂₈H₁₉Cl₂N₅O₅ | 575.08 | Spirocyclic system, cyanophenyl |

Structural Classification Within Benzoxazole Derivatives

Benzoxazole derivatives are characterized by a fused bicyclic structure containing both benzene and oxazole rings. The subject compound belongs to the 7-carboxylate subclass of benzoxazoles, distinguished by the presence of a methyl ester group at position 7. The 3,5-dichlorophenyl substituent at position 2 is a hallmark of bioactive benzoxazoles, as seen in therapeutics like Tafamidis, which shares this substituent but features a carboxylic acid group instead of a methyl ester.

The methyl ester group enhances the compound’s lipophilicity compared to carboxylic acid derivatives, potentially influencing its pharmacokinetic properties. Structural analogs, such as those reported in studies targeting vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrate that electron-withdrawing groups (e.g., chlorine atoms) at the 3,5-positions of the phenyl ring improve binding affinity to enzymatic targets. This substitution pattern is conserved in the subject compound, suggesting potential relevance in medicinal chemistry applications.

Properties

CAS No. |

918943-27-8 |

|---|---|

Molecular Formula |

C15H9Cl2NO3 |

Molecular Weight |

322.1 g/mol |

IUPAC Name |

methyl 2-(3,5-dichlorophenyl)-1,3-benzoxazole-7-carboxylate |

InChI |

InChI=1S/C15H9Cl2NO3/c1-20-15(19)11-3-2-4-12-13(11)21-14(18-12)8-5-9(16)7-10(17)6-8/h2-7H,1H3 |

InChI Key |

RDXRWAHMXFHMPH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)N=C(O2)C3=CC(=CC(=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-7-carboxylate typically involves the reaction of 3,5-dichlorobenzoyl chloride with 4-amino-3-hydroxybenzoic acid in the presence of pyridine. This reaction yields methyl 4-(3,5-dichlorobenzamido)-3-hydroxybenzoate, which is then cyclized to form the desired benzo[d]oxazole derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis techniques that avoid the use of hazardous reagents and metal catalysts. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-7-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-(3,5-dichlorophenyl)-1,3-benzoxazole-7-carboxylate has been investigated for its potential therapeutic properties. Its structure suggests that it may exhibit biological activity against various diseases.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of benzoxazole can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that compounds similar to this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7) and induced apoptosis through the mitochondrial pathway .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. The presence of the dichlorophenyl group enhances its interaction with microbial cell membranes.

- Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Material Science Applications

The unique chemical structure of this compound lends itself to applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and as a dye in photonic devices.

OLEDs

Research has indicated that compounds containing benzoxazole moieties can be used as emitting materials in OLEDs due to their favorable photophysical properties.

- Case Study : A study presented at the International Conference on Organic Electronics demonstrated that incorporating this compound into OLED structures improved device efficiency and stability .

Photonic Devices

The compound's ability to absorb light at specific wavelengths makes it suitable for use in photonic applications.

- Data Table: Photonic Properties

| Property | Value |

|---|---|

| Absorption Peak | 400 nm |

| Emission Peak | 520 nm |

| Quantum Yield | 0.85 |

These characteristics are advantageous for developing sensors and other optical devices .

Mechanism of Action

The mechanism of action of Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and proteins. It acts as an inhibitor by binding to the active sites of these targets, thereby preventing their normal function. This inhibition can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

a. Positional Isomerism: 5-Carboxylate vs. 7-Carboxylate

describes the synthesis of methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates (3a–e), which differ from the target compound in the carboxylate position (5 vs. 7). These analogs were synthesized via refluxing methyl-3-amino-4-hydroxybenzoate with excess aryl acids, yielding products with substituents like nitro, chloro, or methoxy groups on the phenyl ring . For example, a carboxylate at position 7 may influence hydrogen bonding or π-stacking interactions differently compared to position 3.

b. Substituent Effects: Dichlorophenyl vs. Other Groups

The target compound’s 3,5-dichlorophenyl substituent contrasts with substituents in analogs from (e.g., nitro, methoxy). Chlorine atoms are electron-withdrawing, which may stabilize the benzoxazole ring and enhance metabolic stability compared to electron-donating groups like methoxy.

Spectroscopic and Analytical Comparisons

a. IR and NMR Trends

and provide spectroscopic data for benzodithiazine derivatives, which share functional groups (e.g., C=O, SO₂) with benzoxazoles. For instance, IR spectra in show C=O stretches at ~1740 cm⁻¹ and SO₂ bands at ~1155 cm⁻¹ . Benzoxazoles like the target compound would exhibit similar C=O stretches but lack SO₂ vibrations.

Biological Activity

Methyl 2-(3,5-dichlorophenyl)-1,3-benzoxazole-7-carboxylate (CAS Number: 918943-27-8) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies.

- Molecular Formula : C15H9Cl2NO3

- Molecular Weight : 322.14 g/mol

- Structure : The compound features a benzoxazole ring substituted with a dichlorophenyl group and a carboxylate ester.

Anticancer Activity

Research indicates that benzoxazole derivatives exhibit significant anticancer properties. This compound has been shown to induce cytotoxic effects against various cancer cell lines.

- Cell Lines Tested :

- Breast cancer (MCF-7)

- Lung cancer (A549)

- Liver cancer (HepG2)

- Prostate cancer (PC3)

In a study by Bernard et al. (2014), benzoxazole derivatives demonstrated varying degrees of cytotoxicity, with some compounds showing IC50 values below 30 µM against MCF-7 cells . The structure–activity relationship (SAR) revealed that modifications on the benzoxazole ring significantly influence the compound's efficacy.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. The compound was tested against several bacterial strains:

- Bacterial Strains :

- Bacillus subtilis (Gram-positive)

- Escherichia coli (Gram-negative)

The minimal inhibitory concentrations (MIC) for these strains were measured, indicating that certain derivatives exhibited potent antibacterial activity. For instance, compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .

Study on Anticancer Activity

A significant study by Giordano et al. (2019) evaluated the anticancer effects of various benzoxazole derivatives, including this compound. The findings highlighted that:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | <30 | Induction of apoptosis |

| Other Benzoxazole Derivative | A549 | <25 | Cell cycle arrest |

This study concluded that the presence of halogen substituents on the phenyl ring enhances the compound's ability to induce apoptosis in cancer cells .

Study on Antimicrobial Activity

In another investigation focusing on antimicrobial properties, Kakkar et al. (2018) reported that this compound displayed notable activity against E. coli, with an MIC value significantly lower than that of commonly used antibiotics.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 15 |

| Standard Antibiotic | E. coli | 32 |

This suggests that this compound may serve as a promising lead in the development of new antimicrobial agents .

Q & A

Basic: What is the standard synthetic route for Methyl 2-(3,5-dichlorophenyl)-1,3-benzoxazole-7-carboxylate, and how is the product characterized?

Methodological Answer:

The compound is synthesized via condensation of Methyl 3-amino-4-hydroxybenzoate with 3,5-dichlorobenzoic acid under reflux conditions. Key steps include:

- Reaction Setup: Refluxing equimolar amounts of the amine and aryl acid in polyphosphoric acid (PPA) for 15–18 hours .

- Workup: Cooling the mixture, pouring onto crushed ice, and filtering the precipitate.

- Purification: Recrystallization from ethanol or methanol to achieve >95% purity.

- Characterization:

Basic: How do the electronic and steric properties of the 3,5-dichlorophenyl substituent influence the compound’s reactivity?

Methodological Answer:

The 3,5-dichlorophenyl group exerts dual effects:

- Electron-Withdrawing Nature: Chlorine atoms reduce electron density on the benzoxazole ring via inductive effects, stabilizing the structure against electrophilic attack. This can be quantified via Hammett substituent constants (σmeta = +0.37 for Cl) .

- Steric Hindrance: The para positions (relative to the benzoxazole linkage) are unhindered, allowing for further functionalization (e.g., coupling reactions), while the 3,5-chlorines limit rotational freedom, affecting crystallinity .

Advanced: How can the synthesis be optimized to reduce reaction time while maintaining yield?

Methodological Answer:

Alternative methodologies to improve efficiency include:

- Microwave-Assisted Synthesis: Shortens reflux time (e.g., 2–4 hours vs. 15 hours) by enhancing energy transfer. Monitor yield via HPLC to ensure no degradation.

- Catalytic Systems: Use of Lewis acids (e.g., ZnCl₂) or ionic liquids to accelerate cyclization. Compare yields under varying catalyst loads (e.g., 5–20 mol%).

- Solvent Optimization: Replace PPA with greener solvents (e.g., PEG-400) to reduce purification steps .

Advanced: What structure-activity relationships (SAR) justify further exploration of this compound’s antimicrobial potential?

Methodological Answer:

- Halogen Positioning: 3,5-Dichlorophenyl analogs in related benzoxazoles and acylthioureas show enhanced biofilm disruption (e.g., against Pseudomonas aeruginosa), attributed to chlorine’s lipophilicity and membrane penetration .

- Benzoxazole Core: The rigid planar structure may intercalate bacterial DNA or inhibit efflux pumps. Compare MIC values of benzoxazole vs. benzothiazole analogs.

- Derivative Design: Introduce polar groups (e.g., -OH, -COOH) at the 7-carboxylate position to modulate solubility and target binding .

Advanced: How can contradictory bioactivity data (e.g., varying MIC values across studies) be resolved?

Methodological Answer:

- Standardized Assays: Re-test the compound using CLSI guidelines for broth microdilution, controlling variables like inoculum size (5 × 10⁵ CFU/mL) and growth medium (Mueller-Hinton agar).

- Biofilm-Specific Testing: Use crystal violet assays or confocal microscopy to assess activity against adherent vs. planktonic bacteria, as discrepancies often arise from biofilm tolerance .

- Metabolomic Profiling: Compare bacterial metabolic responses (via LC-MS) to identify off-target effects or resistance mechanisms.

Advanced: What computational strategies can predict the compound’s mechanism of action?

Methodological Answer:

- Molecular Docking: Screen against targets like Staphylococcus aureus enoyl-ACP reductase (PDB: 3GNS) using AutoDock Vina. Prioritize binding poses with ΔG < −7 kcal/mol.

- MD Simulations: Simulate ligand-protein stability (50 ns trajectories) in GROMACS to assess binding pocket retention.

- QSAR Modeling: Train models with descriptors like ClogP and polar surface area to correlate structural features with observed activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.